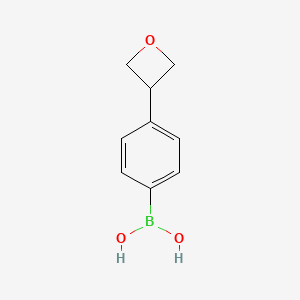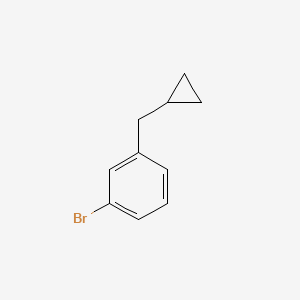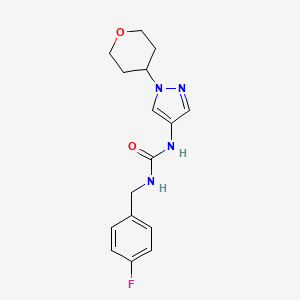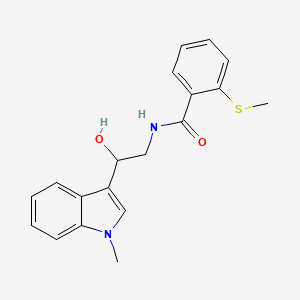
(4-(Oxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. While the specific compound "(4-(Oxetan-3-yl)phenyl)boronic acid" is not directly mentioned in the provided papers, the general properties and reactivity of boronic acids can be inferred. Boronic acids are known to be crucial building blocks in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . They are also used in catalysis, as seen in the example of 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the dehydrative amidation between carboxylic acids and amines .
Synthesis Analysis
The synthesis of boronic acids typically involves the use of organoborane precursors that undergo further functionalization. Although the papers provided do not detail the synthesis of this compound, they do suggest that boronic acids can be synthesized through various methods, including condensation reactions that can be reversible and used to create complex structures in a one-pot reaction from simple starting materials .
Molecular Structure Analysis
Boronic acids have unique structural features that allow them to participate in reversible condensation reactions. The structure of a boronic acid typically includes a trivalent boron atom connected to an organic substituent and two hydroxyl groups. The boron atom can form stable complexes with various substrates, including amines and carboxylic acids, which is a key aspect of their reactivity . The presence of ortho-substituents on the phenyl ring, as in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, can influence the reactivity by preventing coordination to the boron atom, thus affecting the overall reaction rate .
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is a fundamental property used in various chemical reactions. The papers highlight the use of boronic acids in catalysis, such as the dehydrative amidation reaction catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, boronic acids can react with N-heterocyclic carbenes to form adducts or deprotonate to afford anionic boranuidacarboxylic acids, as demonstrated by the reactions of a bulky m-terphenylboronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of the boron atom allows for the formation of hydrogen bonds, as seen in the bifurcated hydrogen-bond-stabilized boron analogues of carboxylic acids . These hydrogen bonds can significantly contribute to the stabilization of reactive boron-oxygen double bonds. Quantum-mechanical calculations have been used to explore the electronic properties of these bonds and the role of hydrogen bonding in the stability of boronic acid derivatives .
Aplicaciones Científicas De Investigación
Fluorescence Sensing in Biological Applications
A novel application of boronic acid derivatives involves the development of sequential "on-off-on" fluorescence probes for detecting iron (Fe³⁺) and fluoride (F⁻) ions with high selectivity and sensitivity. This method, which utilizes a boronic acid derivative functionalized with a specific moiety, demonstrates significant potential for biological imaging and sensing. In living cells, such probes exhibit low cytotoxicity, enabling their use as bioimaging reagents to detect intracellular Fe³⁺ and F⁻, offering a promising tool for biological research and diagnostics (Selvaraj et al., 2019).
Optical Modulation and Sensing
Phenyl boronic acids have been integrated with polyethylene glycol-wrapped single-walled carbon nanotubes to quench near-infrared fluorescence in response to saccharide binding. This showcases the boronic acid's dual role in saccharide recognition and anchoring hydrophilic polymer backbones to hydrophobic surfaces, like carbon nanotubes. Such systems exhibit clear links between molecular structure and photoluminescence quantum yield, indicating potential applications in optical sensing and modulation (Mu et al., 2012).
Phosphorescent and Mechanoluminescent Materials Screening
Aryl boronic acids' cyclic-esterification with dihydric alcohols has been identified as a straightforward approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This novel strategy enhances the optical properties of boronic acid derivatives, which can be utilized in the development of long-lived RTP emitters and bright ML dyes. The impact on molecular packing structures and intermolecular interactions indicates potential applications in organic electronics and luminescent materials (Zhang et al., 2018).
Antiviral Therapeutics Development
Phenylboronic-acid-modified nanoparticles have been explored for their biological and biomedical potential, including serving as antiviral inhibitors against Hepatitis C virus (HCV). This "proof-of-concept" study demonstrates the novel use of boronic acid-functionalized nanoparticles (or "borono-lectins") as potential therapeutic strategies for blocking viral entry, showcasing the versatility of boronic acid derivatives in medical applications (Khanal et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our this compound) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.
Pharmacokinetics
Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.
Action Environment
It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .
Propiedades
IUPAC Name |
[4-(oxetan-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRTZYOUMVFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2COC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)




![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
